molecular formula C10H18O B8006964 (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde

(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde

Cat. No.: B8006964
M. Wt: 154.25 g/mol
InChI Key: XFHJFSKPUCMPGP-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with four methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclopentadiene and a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This process builds the chiral centers of the target product through an asymmetric cycloaddition reaction . The reaction conditions are generally mild, featuring reasonable routes and simple operations, making it suitable for large-scale industrial production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of widely available and inexpensive raw materials, along with high atom economy and low production costs, makes this method viable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.

Major Products

    Oxidation: The major product is (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carboxylic acid.

    Reduction: The major product is (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-methanol.

    Substitution: The products vary depending on the nucleophile used but generally result in the formation of substituted cyclopentane derivatives.

Scientific Research Applications

(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific context and target .

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carboxylic acid
  • (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-methanol
  • (1R,3S)-3-Amino-1-cyclopentanol

Uniqueness

The uniqueness of (1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carbaldehyde lies in its specific stereochemistry and the presence of an aldehyde functional group.

Properties

IUPAC Name

(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-5-6-10(4,7-11)9(8,2)3/h7-8H,5-6H2,1-4H3/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHJFSKPUCMPGP-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1(C)C)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@](C1(C)C)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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